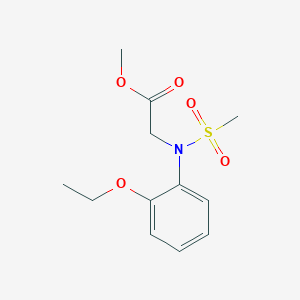

Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate (Compound 121) is a glycine derivative featuring a methylsulfonyl group and a 2-ethoxyphenyl substituent. It is synthesized via nucleophilic substitution and mesylation reactions, achieving a high yield (98%) and purity (99%) . Its molecular formula is C₁₂H₁₇NO₅S, with a molecular weight of 287.33 g/mol. Key analytical data include:

- UPLC-MS (ESI+): m/z 288.0 [M+H]⁺, 310.1 [M+Na]⁺.

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.10 (m, 4H, aromatic), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.70 (s, 3H, COOCH₃), 3.30 (s, 3H, SO₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- ¹³C NMR: δ 168.5 (C=O), 153.2 (aromatic C-O), 63.4 (OCH₂CH₃), 52.1 (COOCH₃), 39.8 (SO₂CH₃), 14.7 (OCH₂CH₃) .

This compound’s structural features, including the ethoxy group and sulfonamide moiety, influence its physicochemical properties, such as solubility and metabolic stability, making it relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 2-(2-ethoxy-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-4-18-11-8-6-5-7-10(11)13(19(3,15)16)9-12(14)17-2/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAHFWAWRLNRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of N-tosyl amino acid derivatives. Its molecular formula is , and it has a molecular weight of approximately 363.43 g/mol. The compound features an ethoxy group, a sulfonyl group, and a glycine backbone, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO5S |

| Molecular Weight | 363.43 g/mol |

| Appearance | Solid |

| Solubility | Varies in organic solvents and water |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects such as anti-inflammatory or antimicrobial activities.

Potential Mechanisms:

- Enzyme Inhibition: The sulfonyl group may interact with active sites of enzymes, inhibiting their function.

- Receptor Binding: The ethoxyphenyl moiety could facilitate binding to specific receptors, influencing signaling pathways.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamide derivatives found that several compounds exhibited significant inhibition against various bacterial strains. Although this compound was not specifically tested, its structural analogs demonstrated promising results in this area.

Study 2: Anti-inflammatory Potential

Research on related sulfonamide compounds indicated their effectiveness in reducing inflammation in animal models. These findings suggest that this compound may also possess similar anti-inflammatory capabilities, warranting further investigation.

Comparative Analysis with Related Compounds

To better understand the potential biological effects of this compound, a comparative analysis with structurally related compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate | 4-Chlorophenyl & 2-Ethoxyphenyl groups | Anti-inflammatory potential |

| Methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate | 3-Chlorophenyl substitution | Similar anti-inflammatory properties |

| Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate | Ethoxy vs. chlorinated phenylene | Varies in biological response |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate, highlighting differences in substituents, molecular weights, and biological activities:

Key Structural and Functional Differences:

For example, the 2-ethoxyphenyl group in Compound 121 may reduce oxidative metabolism compared to chlorinated analogs . Electron-Withdrawing Groups (e.g., 3,4-dichloro, 2-chloro): Chlorine substituents increase lipophilicity and acidity of the sulfonamide NH, which may enhance membrane permeability but reduce solubility. The 3,4-dichloro analog (CAS 432007-40-4) is prioritized in API synthesis due to its high purity and stability .

Biological Activity: Anticancer Potential: HSP1604, a structurally complex derivative, inhibits ERRα transcriptional activity, suppressing cancer cell proliferation and migration. Its design incorporates multiple sulfonamide and aryl groups to optimize target binding . Agrochemical Relevance: Glyphosate derivatives (e.g., glyphosate-isopropylammonium) share the glycine backbone but differ in functional groups, enabling herbicidal activity via shikimate pathway inhibition .

Synthetic Accessibility :

- Compound 121 is synthesized in two steps with minimal purification, achieving >99% purity . In contrast, HSP1604 requires multistep synthesis with elaborate purification, reflecting its structural complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.